1-butyl-1H-benzimidazole-2-carbaldehyde

Catalog No.
S674633
CAS No.
430470-84-1
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-butyl-1H-benzimidazole-2-carbaldehyde

CAS Number

430470-84-1

Product Name

1-butyl-1H-benzimidazole-2-carbaldehyde

IUPAC Name

1-butylbenzimidazole-2-carbaldehyde

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3

InChI Key

XCCVBLAZECLPMJ-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2N=C1C=O

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C=O
  • Availability of Information: Scientific literature databases like PubChem [] show entries for 1-Butyl-1H-benzimidazole-2-carbaldehyde, but no scientific publications referencing its use in research are currently available.

This doesn't necessarily negate its potential applications. New research areas and discoveries are constantly emerging, and 1-Butyl-1H-benzimidazole-2-carbaldehyde might be under investigation but not yet published.

  • Chemical Structure Potential: One way to approach potential applications is by considering the building blocks of the molecule. 1-Butyl-1H-benzimidazole-2-carbaldehyde combines a benzimidazole ring structure with a butyl group and a carbaldehyde functional group. Benzimidazole rings are found in various biologically active molecules [], while carbaldehydes are known for their reactivity in organic synthesis []. This suggests 1-Butyl-1H-benzimidazole-2-carbaldehyde could be of interest for research in medicinal chemistry or as a starting material for further organic synthesis.

1-butyl-1H-benzimidazole-2-carbaldehyde is an organic compound with the molecular formula C12H14N2O and a molecular weight of approximately 202.25 g/mol. It is classified as a derivative of benzimidazole, a bicyclic compound that features a fused benzene and imidazole ring. The presence of the butyl group and the aldehyde functional group at the 2-position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Typical of aldehydes and nitrogen-containing compounds. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: This compound can react with amines or other nucleophiles to form imines or other condensation products.
  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight its utility in synthetic organic chemistry, particularly in creating more complex molecules .

The biological activity of 1-butyl-1H-benzimidazole-2-carbaldehyde has garnered interest due to its structural resemblance to other biologically active compounds. Studies suggest that it may exhibit antimicrobial and antifungal properties, making it a candidate for further research in pharmacology. Its interactions with various biological targets, including enzymes and receptors, are still under investigation, indicating potential therapeutic applications .

Several methods exist for synthesizing 1-butyl-1H-benzimidazole-2-carbaldehyde:

  • Condensation Reactions: One common approach involves the condensation of butylamine with 2-formylbenzimidazole in the presence of an acid catalyst.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents such as paraformaldehyde or other formylating agents.
  • Substitution Reactions: Substituting appropriate functional groups on existing benzimidazole derivatives can also yield this compound.

These methods allow for the production of 1-butyl-1H-benzimidazole-2-carbaldehyde with varying degrees of yield and purity .

1-butyl-1H-benzimidazole-2-carbaldehyde has several applications across different fields:

  • Medicinal Chemistry: Its potential antimicrobial and antifungal properties make it a candidate for drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Research: Used in proteomics research, it facilitates studies on protein interactions and functions due to its unique structural features .

Interaction studies involving 1-butyl-1H-benzimidazole-2-carbaldehyde focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways or cellular responses. Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 1-butyl-1H-benzimidazole-2-carbaldehyde, notably due to their benzimidazole core. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
2-MethylbenzimidazoleC8H8N2Methyl group at the 2-position; used in dyes
1-MethylbenzimidazoleC8H8N2Methyl group at the 1-position; exhibits antifungal activity
2-EthylbenzimidazoleC9H10N2Ethyl group at the 2-position; studied for anti-cancer properties

Uniqueness of 1-butyl-1H-benzimidazole-2-carbaldehyde

What sets 1-butyl-1H-benzimidazole-2-carbaldehyde apart from these similar compounds is its specific butyl substitution and aldehyde functional group, which influence its reactivity and biological activity. This unique combination allows for distinct chemical behavior and potential applications that may not be present in other benzimidazole derivatives .

XLogP3

2.4

Wikipedia

1-butyl-1H-benzimidazole-2-carbaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types